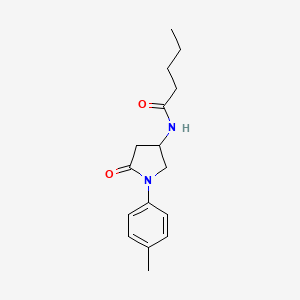

N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)pentanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

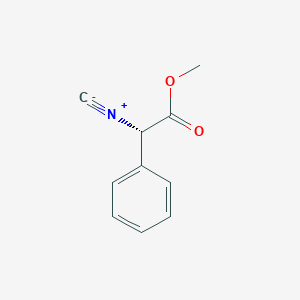

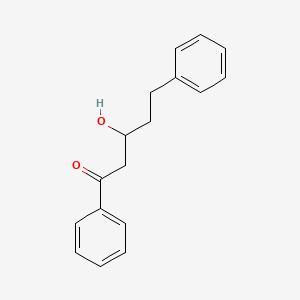

“N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)pentanamide” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also has a pentanamide group attached to the pyrrolidine ring . The compound’s IUPAC name is 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylic acid .

Synthesis Analysis

The synthesis of such compounds often involves the use of donor–acceptor cyclopropanes bearing an ester group as one of the acceptor substituents . This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines (anilines, benzylamines, etc.) to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrrolidine ring, a pentanamide group, and a p-tolyl group . The pyrrolidine ring is a five-membered ring with one nitrogen atom .科学的研究の応用

Antiviral Activity

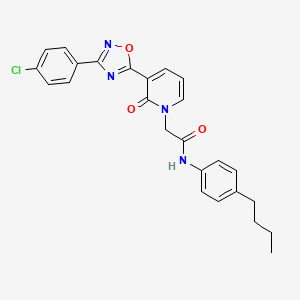

A study focusing on the antiviral properties of compounds related to N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)pentanamide highlighted a novel, orally bioavailable inhibitor of human rhinovirus (HRV) 3C protease. This compound showed effectiveness against all HRV serotypes tested, demonstrating its potential as a potent antiviral agent with safe and well-tolerated profiles in human subjects, suggesting its utility in treating HRV infections (Patick et al., 2005).

Electrochemical Sensor Development

Research has been conducted on the development of an efficient electrochemical microsensor for in vivo monitoring of H2O2 in the brain, using derivatives of a similar chemical structure for selective H2O2 quantification. This sensor showed promise for tracking H2O2 in Parkinson’s disease mouse models, indicating the potential of these compounds in biomedical diagnostics and research (Luo et al., 2022).

Antimicrobial and Antitubercular Studies

Another study explored the synthesis of spiro[pyrrolidin-2,3′-oxindoles] as potential antibacterial, antifungal, antimalarial, and antitubercular agents. These compounds exhibited good activity against several pathogens, demonstrating their potential as leads for developing new antimicrobial agents (Haddad et al., 2015).

Anti-Inflammatory Compounds Development

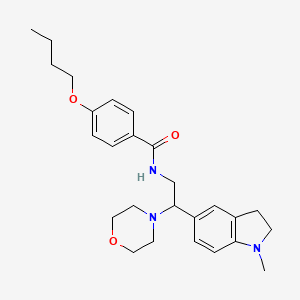

In the search for anti-inflammatory compounds, derivatives of this compound have been investigated as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), a key enzyme in the inflammatory process. One study identified a compound with potent NAAA inhibitory activity, suggesting its potential as an anti-inflammatory agent (Li et al., 2012).

Antifolate Antitumor Agents

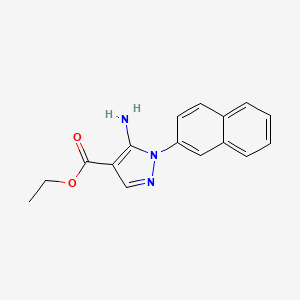

Research into antifolate antitumor agents has led to the synthesis of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl compounds, showing potent in vitro and in vivo antitumor activity. These compounds were found to selectively target folate receptors and the proton-coupled folate transporter, demonstrating their potential as cancer therapeutics (Wang et al., 2010).

将来の方向性

作用機序

Target of Action

The primary targets of N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)pentanamide are currently unknown. This compound is a derivative of pyrrolidine , a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . Pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . .

Mode of Action

Pyrrolidine derivatives are known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring . These properties may influence the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

It is known that pyrrolidine derivatives can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by this compound would depend on its targets and mode of action.

Result of Action

Given the wide range of biological activities associated with pyrrolidine derivatives , it is likely that this compound could have diverse molecular and cellular effects.

生化学分析

Biochemical Properties

It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-3-4-5-15(19)17-13-10-16(20)18(11-13)14-8-6-12(2)7-9-14/h6-9,13H,3-5,10-11H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEKVUMKKDCAUAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Prop-2-yn-1-yl)-4-[6-(pyrrolidin-1-yl)pyridazine-3-carbonyl]-1,4-diazepane](/img/structure/B2866450.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2866454.png)

![{7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2866460.png)

![Methyl 4-[[2-(3-formylphenoxy)acetyl]amino]benzoate](/img/structure/B2866462.png)